2-Bromo-5,7-dichloro-1H-benzimidazole
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Overview
Description
2-Bromo-5,7-dichloro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,7-dichloro-1H-benzimidazole typically involves the bromination and chlorination of benzimidazole derivatives. One common method is the reaction of 5,7-dichloro-1H-benzimidazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,7-dichloro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-5,7-dichloro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Bromo-5,7-dichloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1H-benzimidazole
- 2-Bromo-5,6-dichloro-1H-benzimidazole
- 2-Phenyl substituted benzimidazole derivatives
Uniqueness
Compared to other similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H3BrCl2N2 |
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Molecular Weight |
265.92 g/mol |
IUPAC Name |
2-bromo-4,6-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H,(H,11,12) |
InChI Key |
QNGCATRZCQIDLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Br)Cl)Cl |
Origin of Product |
United States |
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